3,4-Dibromobenzenethiol

CAS No.: 126190-12-3

Cat. No.: VC13304806

Molecular Formula: C6H4Br2S

Molecular Weight: 267.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126190-12-3 |

|---|---|

| Molecular Formula | C6H4Br2S |

| Molecular Weight | 267.97 g/mol |

| IUPAC Name | 3,4-dibromobenzenethiol |

| Standard InChI | InChI=1S/C6H4Br2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H |

| Standard InChI Key | YCDUVMUODNTCRB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S)Br)Br |

| Canonical SMILES | C1=CC(=C(C=C1S)Br)Br |

Introduction

Structural and Physical Properties of 3,4-Dibromobenzenethiol

Molecular Architecture

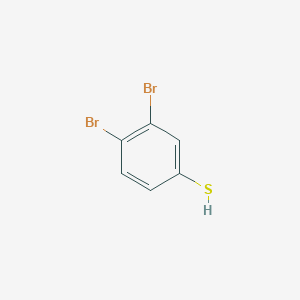

The compound features a benzene core with bromine atoms at the 3- and 4-positions and a thiol group at the 1-position (Fig. 1). This arrangement imposes significant steric and electronic effects:

-

Steric effects: The ortho bromine (position 3) creates steric hindrance near the thiol group, potentially influencing reaction kinetics .

-

Electronic effects: Bromine’s electron-withdrawing nature deactivates the ring, directing further electrophilic substitutions to the less hindered 5-position .

Physicochemical Parameters

While no experimental data exists for 3,4-dibromobenzenethiol, extrapolation from analogous compounds yields:

The elevated density and boiling point compared to non-brominated thiols reflect bromine’s mass and polarizability .

Synthetic Methodologies

Reduction of Tetrabrominated Precursors

A plausible route adapts the zinc-acetic acid reduction system used for 3,4-dibromothiophene synthesis :

-

Starting material: 1,2,3,4-Tetrabromobenzene

-

Reduction: Sequential treatment with zinc powder (95% purity) in acetic acid/water solvent

-

Conditions:

Expected outcome:

Thiolation of Brominated Anilines

An alternative pathway involves:

-

Thiolation: Reaction with potassium ethyl xanthate followed by hydrolysis

This method risks over-bromination but offers precise positional control.

Reactivity and Chemical Behavior

Thiol-Specific Reactions

The -SH group enables characteristic transformations:

-

Oxidation: Forms disulfide (C₆H₃Br₂S)₂ under mild conditions (H₂O₂, O₂)

-

Electrophilic substitution: Bromine directs incoming electrophiles to the 5-position (Fig. 2)

Radical-Mediated Thiol-Ene Reactions

As demonstrated in peptide stapling , 3,4-dibromobenzenethiol could participate in:

-

Photochemical couplings with alkenes/alkynes

-

Bioconjugation applications requiring stable thioether linkages

Key advantages include:

Applications in Materials Science

Polymer Modification

Bromine atoms serve as:

-

Flame retardant moieties in polyesters/polyamides

-

Anchor points for Suzuki-Miyaura cross-coupling

Surface Functionalization

Thiol-gold affinity enables:

-

Self-assembled monolayers (SAMs) on Au(111)

-

Biosensor interfaces with controlled wettability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume